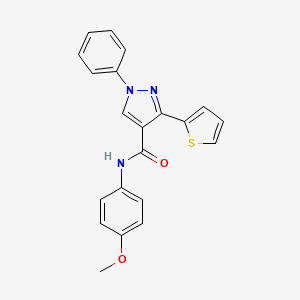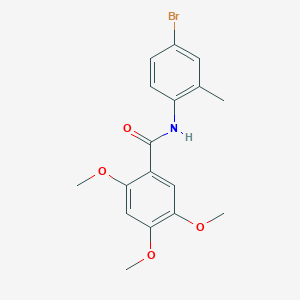![molecular formula C22H24Cl2N2O4 B3515627 1,4-bis[(4-chloro-3-methylphenoxy)acetyl]piperazine](/img/structure/B3515627.png)
1,4-bis[(4-chloro-3-methylphenoxy)acetyl]piperazine
Overview
Description
1,4-bis[(4-chloro-3-methylphenoxy)acetyl]piperazine is a synthetic organic compound characterized by the presence of two 4-chloro-3-methylphenoxyacetyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis[(4-chloro-3-methylphenoxy)acetyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and piperazine.
Formation of 4-chloro-3-methylphenoxyacetic acid: This intermediate is prepared by reacting 4-chloro-3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation of Piperazine: The 4-chloro-3-methylphenoxyacetic acid is then reacted with piperazine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,4-bis[(4-chloro-3-methylphenoxy)acetyl]piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenoxy groups can be oxidized to quinones or reduced to phenols.
Hydrolysis: The ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and piperazine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
Substitution: Products include azido or thiol derivatives.
Oxidation: Quinone derivatives.
Reduction: Phenol derivatives.
Hydrolysis: 4-chloro-3-methylphenoxyacetic acid and piperazine.
Scientific Research Applications
1,4-bis[(4-chloro-3-methylphenoxy)acetyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Used in the synthesis of polymers and resins with specific properties.
Biological Studies: Employed as a tool to study enzyme interactions and receptor binding due to its structural features.
Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-bis[(4-chloro-3-methylphenoxy)acetyl]piperazine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,4-bis[(4-chlorophenoxy)acetyl]piperazine
- 1,4-bis[(3-methylphenoxy)acetyl]piperazine
- 1,4-bis[(4-methylphenoxy)acetyl]piperazine
Uniqueness
1,4-bis[(4-chloro-3-methylphenoxy)acetyl]piperazine is unique due to the presence of both chloro and methyl substituents on the phenoxy groups. This combination imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit enhanced biological activity or selectivity due to these substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-[4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl2N2O4/c1-15-11-17(3-5-19(15)23)29-13-21(27)25-7-9-26(10-8-25)22(28)14-30-18-4-6-20(24)16(2)12-18/h3-6,11-12H,7-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPOLPWUGYFXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC(=C(C=C3)Cl)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3515551.png)

![ethyl {[3-(4-chlorophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}acetate](/img/structure/B3515567.png)
![4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B3515576.png)
![N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine](/img/structure/B3515581.png)
![4-ethoxy-N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3515587.png)

![Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-amido]benzoate](/img/structure/B3515616.png)
![2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3515624.png)
![2-[(4-chlorophenoxy)methyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B3515626.png)


![4-allyl-1-[(4-methoxyphenyl)amino]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3515645.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B3515653.png)
